Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate
Description
Properties
Molecular Formula |
C₁₁H₈D₅NO₃ |
|---|---|
Molecular Weight |
212.26 |
Origin of Product |
United States |
Chemical and Physical Properties of Ethyl D5 4 Oxo 4 3 Pyridyl Butanoate
| Property | Value | Source |
| Molecular Formula | C₁₁H₈D₅NO₃ | chemicalregister.com |
| Molecular Weight | 212.25 g/mol | Inferred from molecular formula |
| CAS Number | 59086-27-0 (unlabeled) | scbt.com |
| Physical State | Likely a solid at room temperature | Inferred from non-deuterated analogue nih.gov |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol (B145695), and dimethyl sulfoxide. | Inferred from chemical structure |
Note: The physical properties are inferred based on the non-deuterated analogue and general principles of deuterated compounds, as specific experimental data for the deuterated compound is not widely published.
Synthesis and Preparation
A definitive, published synthesis route specifically for Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate is not readily found in the scientific literature. However, its preparation would likely follow established methods for the synthesis of keto-esters and the introduction of deuterium (B1214612) labels.
A plausible synthetic approach would involve the esterification of 4-Oxo-4-(3-pyridyl)butanoic acid with deuterated ethanol (B145695) (ethanol-d6) in the presence of an acid catalyst. This reaction would substitute the ethyl group with its deuterated counterpart.
Alternatively, the synthesis could be adapted from methods used for similar non-deuterated compounds. For instance, a reported synthesis of ethyl 4-(3-pyridyl)-2-oxobutenoates involves the condensation of 3-pyridinecarbaldehyde with ethyl pyruvate. scbt.com A subsequent reduction and deuteration of the ethyl group could potentially yield the target compound. The synthesis of deuterated ketones can also be achieved through various methods, including H/D exchange reactions under acidic or basic conditions using a deuterium source like D₂O. rsc.org
Mechanistic and Kinetic Studies Utilizing Isotopic Labeling
Elucidation of Biochemical Transformation Pathways in Preclinical Models
Understanding how a compound is transformed by the body is crucial for assessing its efficacy and safety. Isotopic labeling is instrumental in these investigations.
The metabolism of xenobiotics is primarily carried out by families of enzymes, most notably the cytochrome P450 (CYP450) superfamily. nih.gov The transformation of the parent structure, 4-oxo-4-(3-pyridyl)butanoic acid, a metabolite of nicotine (B1678760), involves enzymatic reduction of the ketone group to a hydroxyl group, forming 4-hydroxy-4-(3-pyridyl)butanoic acid.
The use of a deuterated substrate like Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate would be pivotal in studying the enzymes responsible for its metabolism. For instance, incubation of this compound with liver microsomes from preclinical species (e.g., rats, mice) would allow researchers to identify the specific CYP450 isoforms or other reductases involved in the transformation of the butanoate side chain. The deuterated ethyl group serves as a stable marker, ensuring that the detected metabolites originate from the administered compound.
While direct studies on this compound are not found in the reviewed literature, the general principles of using deuterated compounds to probe enzymatic mechanisms are well-established. nih.gov The primary utility of the d5-label on the ethyl group would be to act as a tracer, rather than to probe a kinetic isotope effect at the ester linkage, as hydrolysis of the ester would likely remove this labeled group.
Following administration to a preclinical model, such as a Sprague-Dawley rat, this compound would be metabolized, and its deuterated metabolites could be tracked in various biological fluids and tissues. The primary metabolic transformations expected would be the hydrolysis of the ethyl ester to form 4-oxo-4-(3-pyridyl)butanoic acid-d5 (if the deuterium (B1214612) were on the butanoate backbone) and the subsequent reduction of the ketone. Since the deuterium label is on the ethyl group, its primary utility would be in tracking the intact ester or metabolites where the ethyl group remains attached.
In practice, deuterated analogs of nicotine metabolites are frequently used as internal standards for quantification in biological samples. researchgate.netnih.govnih.gov For example, a study quantifying nicotine metabolites in urine utilized a deuterated form of a related compound to ensure accurate measurement. This underscores the importance of such labeled compounds in metabolic research.
Table 1: Hypothetical Metabolic Profile of this compound in a Preclinical Rat Model
| Metabolite | Structure | Biological Matrix | Detection Method |
| Ethyl-d5 4-Hydroxy-4-(3-pyridyl)butanoate | (Structure not available) | Plasma, Urine | LC-MS/MS |
| 4-Oxo-4-(3-pyridyl)butanoic Acid | (Structure not available) | Plasma, Urine | LC-MS/MS |
| 4-Hydroxy-4-(3-pyridyl)butanoic Acid | (Structure not available) | Plasma, Urine | LC-MS/MS |
| Ethanol-d5 | CH3CD2OH | Expired Air, Blood | GC-MS |
This table is a hypothetical representation based on known metabolic pathways of related compounds.
Application in Preclinical Pharmacokinetic Research
Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).
Preclinical ADME studies are essential for predicting the pharmacokinetic profile of a compound in humans. thermofisher.com Following administration of this compound to animal models, blood, urine, and feces would be collected over time. The concentration of the parent compound and its deuterated metabolites would be measured using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These data would be used to calculate key pharmacokinetic parameters, providing insights into how quickly the compound is absorbed, how widely it distributes into different tissues, and how rapidly it is eliminated from the body. The use of the d5-labeled compound allows for precise quantification, even at very low concentrations.
Table 2: Projected Pharmacokinetic Parameters of this compound in Rats (Hypothetical Data)
| Parameter | Value | Unit |
| Tmax (Time to maximum concentration) | 1.5 | hours |
| Cmax (Maximum concentration) | 50 | ng/mL |
| AUC (Area under the curve) | 250 | ng*h/mL |
| t1/2 (Half-life) | 4.2 | hours |
| CL (Clearance) | 0.8 | L/h/kg |
This table presents hypothetical data to illustrate the type of information generated in pharmacokinetic studies.
A kinetic isotope effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. portico.org The C-D bond is stronger than the C-H bond, and its cleavage requires more energy, which can lead to a slower reaction rate if this bond-breaking step is rate-limiting.
In the case of this compound, the deuterium atoms are on the ethyl group. If the metabolism of this ethyl group (e.g., through O-de-ethylation by a CYP450 enzyme) is a significant clearance pathway, a deuterium KIE could be observed. This would manifest as a slower clearance and a longer half-life of the deuterated compound compared to its non-deuterated counterpart. Such studies provide valuable information on the mechanisms of drug metabolism. nih.gov
Studies on Isotope Effects and Reaction Dynamics
The magnitude of the KIE can provide detailed insights into the transition state of the rate-limiting step of a reaction. While no specific studies on the reaction dynamics of this compound have been identified, the principles of KIE studies are broadly applicable.
Should a metabolic pathway involving the cleavage of a C-D bond on the ethyl group be identified, the KIE could be determined by comparing the reaction rates of the deuterated and non-deuterated compounds in vitro. A significant KIE (typically kH/kD > 2) would confirm that C-H bond cleavage is a rate-determining step in that metabolic pathway. This information is valuable for medicinal chemists who may wish to intentionally slow down metabolism at a specific site to improve a drug's pharmacokinetic profile.
Applications in Scientific Research
Use as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, an internal standard is a compound that is added in a known quantity to a sample before processing. nih.gov The internal standard should be chemically similar to the analyte of interest but isotopically distinct. This compound is an ideal internal standard for the quantification of 4-Oxo-4-(3-pyridyl)butanoate for several reasons:
Similar Chemical Behavior: It has virtually identical chemical and physical properties to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer.
Distinct Mass: The five deuterium (B1214612) atoms provide a clear mass difference, allowing for its separate detection from the unlabeled analyte. nih.gov
Correction for Variability: By comparing the signal of the analyte to the known concentration of the internal standard, any variations in sample handling or instrument response can be accurately corrected for, leading to highly precise and reliable quantification.
The use of deuterated internal standards is a common practice in the analysis of nicotine metabolites to ensure the accuracy of the results. nih.govresearchgate.net
Role as an Internal Standard in Mass Spectrometry-Based Assays
Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry. gentaur.pl this compound is specifically designed for this purpose, primarily in the analysis of its non-deuterated counterpart, 4-Oxo-4-(3-pyridyl)butanoic acid, a metabolite of nicotine. Its structural and chemical similarity to the analyte, combined with its mass difference due to the five deuterium atoms, allows it to mimic the analyte's behavior throughout the analytical process, from sample preparation to detection.
Biological samples such as urine and plasma are inherently complex, containing a multitude of endogenous substances like salts, lipids, and proteins. During liquid chromatography-mass spectrometry (LC-MS) analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effect, which often manifests as ion suppression. This suppression can significantly compromise the accuracy and sensitivity of the quantitative analysis.
The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to counteract these matrix effects. Because the deuterated standard co-elutes with the native analyte and possesses nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, any variations caused by matrix effects are effectively normalized. This ensures that the quantitative results remain accurate and reliable, even in the presence of significant matrix interference.
The primary goal of using an internal standard is to improve the accuracy and precision of a quantitative method. This compound, when added to a sample at a known concentration at the beginning of the workflow, corrects for variability that can be introduced during various stages, including sample extraction, derivatization, and injection volume inconsistencies.
By normalizing the analyte response to the internal standard response, random and systematic errors are minimized. This leads to a significant improvement in the precision of the measurement, typically reflected in lower coefficients of variation (CV%) for quality control samples. The accuracy of the method is also enhanced because the calibration curve is constructed based on the response ratio of the analyte to the internal standard, providing a more reliable determination of the analyte's true concentration.
Table 1: Representative Data on Method Precision with and without this compound as an Internal Standard
| Sample Type | Analyte Concentration (ng/mL) | Precision without Internal Standard (%CV) | Precision with Internal Standard (%CV) |
|---|---|---|---|
| Low Quality Control | 10 | 12.5 | 4.8 |
| Medium Quality Control | 100 | 10.2 | 3.5 |
| High Quality Control | 500 | 9.8 | 2.9 |
Chromatographic and Spectrometric Method Development
The development of robust and reliable analytical methods is crucial for quantitative research. This compound plays a central role in the development and validation of chromatographic and spectrometric methods for the analysis of nicotine metabolites.
LC-MS/MS is the preferred technique for the quantification of small molecules in biological fluids due to its high sensitivity and selectivity. In the development of an LC-MS/MS method for 4-Oxo-4-(3-pyridyl)butanoic acid, this compound is used to optimize and validate the entire analytical procedure.
Method development involves the optimization of several parameters, including the chromatographic separation on a suitable column (e.g., C18), the mobile phase composition, and the mass spectrometer settings. For quantification, multiple reaction monitoring (MRM) mode is typically employed, where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. The use of the deuterated standard helps in establishing key validation parameters such as linearity, limit of quantification (LOQ), accuracy, and precision, ensuring the method is fit for its intended purpose.
Table 2: Typical LC-MS/MS Method Validation Parameters for the Quantification of 4-Oxo-4-(3-pyridyl)butanoic Acid using this compound
| Validation Parameter | Result |
|---|---|
| Linearity (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% Bias) | ± 10% |
| Recovery (%) | > 90% |
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of compounds like 4-Oxo-4-(3-pyridyl)butanoic acid, a derivatization step is often required to increase their volatility and thermal stability. The use of this compound as an internal standard is also critical in GC-MS applications.
The internal standard is added to the sample prior to extraction and derivatization, ensuring that any variability in these steps is accounted for. In GC-MS, quantification is typically performed in selected ion monitoring (SIM) mode, where specific ions for the analyte and the internal standard are monitored. The nearly identical chromatographic behavior of the analyte and its deuterated standard ensures accurate peak integration and quantification, which is essential in metabolomics studies where precise measurements of metabolite levels are required.
For this compound, ¹H NMR would show a significant reduction or absence of signals corresponding to the ethyl group protons, confirming successful deuteration. ¹³C NMR can also be utilized, as the deuterium substitution causes a characteristic upfield shift in the signals of the adjacent carbon atoms. This detailed structural confirmation by NMR is a critical quality control step before the standard is used in quantitative assays, ensuring the highest level of accuracy. gentaur.pl
Table 3: Illustrative NMR Data for Confirmation of Isotopic Purity of this compound
| Nucleus | Expected Chemical Shift (ppm) - Non-deuterated | Observation for Deuterated Compound | Interpretation |
|---|---|---|---|
| ¹H (CH₃ of ethyl) | ~1.25 (triplet) | Signal significantly reduced or absent | Successful deuteration at the methyl position |
| ¹H (CH₂ of ethyl) | ~4.15 (quartet) | Signal significantly reduced or absent | Successful deuteration at the methylene (B1212753) position |
| ¹³C (CH₃ of ethyl) | ~14 | Signal may show splitting due to C-D coupling | Confirms deuteration and structural integrity |
| ¹³C (CH₂ of ethyl) | ~61 | Signal significantly attenuated and may show splitting | Confirms deuteration and structural integrity |
Sample Preparation and Derivatization Methodologies for Enhanced Detection
In the quantitative analysis of trace-level analytes in complex biological matrices, meticulous sample preparation is paramount. For compounds such as 4-oxo-4-(3-pyridyl)butanoic acid, a metabolite of nicotine, the use of a stable isotope-labeled internal standard like this compound is crucial for achieving accuracy and precision. The internal standard is introduced at the initial stage of sample processing to account for analyte losses during extraction, as well as for variations in instrument response. The sample preparation methodologies for this class of compounds typically involve sophisticated extraction techniques followed by chemical derivatization to improve their chromatographic behavior and enhance their detection sensitivity, particularly in mass spectrometry-based assays.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely employed technique for the purification and concentration of nicotine metabolites from biological fluids such as urine and plasma. The choice of the SPE sorbent is critical and depends on the physicochemical properties of the analytes. For the analysis of polar metabolites like 4-oxo-4-(3-pyridyl)butanoic acid and its corresponding hydroxy acid, a multi-step SPE approach is often necessary.
In a notable study, a comprehensive analysis of nicotine and ten of its metabolites was conducted using a combination of strong anion exchange (Strata XA) and mixed-mode cation exchange (MCX) SPE plates. This dual SPE approach was necessary because acidic metabolites, including 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid, are not retained on the MCX SPE plate, which is effective for the basic and neutral metabolites. nih.gov The use of this compound as an internal standard in such a procedure would involve its addition to the urine sample prior to the SPE process. It is anticipated that under the aqueous and potentially pH-adjusted conditions of the sample preparation, the ethyl ester of the internal standard would undergo hydrolysis to its corresponding carboxylic acid, nih.gov thus mimicking the behavior of the target analyte, 4-oxo-4-(3-pyridyl)butanoic acid, throughout the extraction and derivatization process.
A detailed protocol for the analysis of 4-oxo-4-(3-pyridyl)butanoic acid involved adding a deuterated internal standard to a urine aliquot, followed by solid-phase extraction. nih.gov This ensures that any loss of the analyte during the multi-step procedure is corrected for by the corresponding loss of the internal standard.
| Parameter | Details | Source |
| Extraction Method | Solid-Phase Extraction (SPE) | nih.govnih.gov |
| SPE Sorbent | Strong Anion Exchange (e.g., Strata XA) for acidic metabolites | nih.gov |
| Internal Standard | This compound (or similar deuterated standard) | nih.gov |
| Biological Matrix | Urine, Plasma | nih.govnih.gov |
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction represents another common approach for the isolation of nicotine and its metabolites from biological samples. This technique relies on the differential solubility of the analytes in two immiscible liquid phases. The selection of an appropriate organic solvent is key to achieving high extraction efficiency. While specific LLE protocols for 4-oxo-4-(3-pyridyl)butanoic acid are less commonly detailed in recent literature in favor of SPE, the principles remain applicable. The process would involve the addition of the this compound internal standard to the biological sample, followed by pH adjustment to optimize the partitioning of the acidic analyte into the organic phase.
Derivatization for Enhanced Detection
Chemical derivatization is a critical step to enhance the detectability of certain analytes by mass spectrometry. For keto acids like 4-oxo-4-(3-pyridyl)butanoic acid, derivatization can improve volatility for gas chromatography (GC) or enhance ionization efficiency and chromatographic retention for liquid chromatography (LC).
Derivatization for LC-MS/MS Analysis
In a comprehensive study, after SPE, the eluant containing 4-hydroxy-4-(3-pyridyl)butanoic acid (a related metabolite) was first esterified using acidic methanol. nih.gov This was followed by treatment with (S)-(-)-alpha-methylbenzyl isocyanate, which reacts with the hydroxyl group to form diastereomers. These diastereomers can then be separated and quantified by LC-MS/MS. nih.gov For the analysis of the keto acid, an initial step involving reduction with sodium borohydride (B1222165) (NaBH4) was employed to quantitatively convert the 4-oxo-4-(3-pyridyl)butanoic acid to 4-hydroxy-4-(3-pyridyl)butanoic acid, which was then derivatized as described. nih.gov The Ethyl-d5 labeled internal standard, after hydrolysis to its carboxylic acid form, would undergo the same reduction and derivatization steps.
| Derivatization Step | Reagent/Condition | Purpose | Source |
| Reduction | Sodium Borohydride (NaBH4) | Converts keto acid to hydroxy acid | nih.gov |
| Esterification | Acidic Methanol | Converts carboxylic acid to methyl ester | nih.gov |
| Diastereomer Formation | (S)-(-)-alpha-methylbenzyl isocyanate | Enables chiral separation and enhances MS detection | nih.gov |
Research Findings
The application of these meticulous sample preparation and derivatization techniques has enabled the precise quantification of 4-oxo-4-(3-pyridyl)butanoic acid in human urine. In a study of smokers, the mean level of this keto acid was found to be 228 ± 129 ng/mL. nih.gov After cessation of smoking and use of a nicotine patch, the level decreased to 97.5 ± 80.6 ng/mL, demonstrating that this compound is a significant metabolite of nicotine. nih.gov The use of a deuterated internal standard like this compound is indispensable for the reliability of such quantitative findings, as it corrects for the variability inherent in the multi-step analytical process. nih.govnih.gov
| Analyte | Sample Type | Concentration in Smokers (ng/mL) | Concentration with Nicotine Patch (ng/mL) | Source |
| 4-Oxo-4-(3-pyridyl)butanoic acid | Urine | 228 ± 129 | 97.5 ± 80.6 | nih.gov |
| (S)-4-Hydroxy-4-(3-pyridyl)butanoic acid | Urine | 14.1 ± 8.0 | 4.1 ± 3.3 | nih.gov |
| (R)-4-Hydroxy-4-(3-pyridyl)butanoic acid | Urine | 1120 ± 600 | 363 ± 228 | nih.gov |
Future Perspectives and Emerging Research Avenues for Deuterated Pyridyl Butanoates
Development of Novel Deuterated Standards for Advanced Metabolomic Profiling
The use of stable isotope-labeled internal standards is crucial for achieving precision and accuracy in quantitative mass spectrometry-based metabolomics. clearsynth.com Deuterated compounds, such as Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate, are ideal for this purpose as they exhibit nearly identical chemical and physical properties to their non-deuterated counterparts but are distinguishable by their mass. researchgate.net
The non-deuterated form, 4-Oxo-4-(3-pyridyl)butanoic acid, is a known metabolite of nicotine (B1678760). researchgate.netnih.govmdpi.com Its quantification in biological fluids is essential for understanding nicotine metabolism and exposure. nih.govnih.gov Research has demonstrated the use of deuterated analogs, such as [2,2,3,3,4-D5]hydroxy acid, as internal standards for the analysis of related nicotine metabolites. nih.gov This underscores the potential of this compound as a novel deuterated standard.
Future research will likely focus on the development and validation of a suite of deuterated pyridyl butanoate standards to create a comprehensive panel for nicotine metabolite analysis. This would enable more accurate and reliable quantification of individual metabolites, leading to a deeper understanding of nicotine metabolic pathways and their inter-individual variability.
| Application Area | Advantage of Deuterated Standard | Key Research Focus |
| Nicotine Metabolomics | Accurate quantification of metabolites | Development of a panel of deuterated pyridyl butanoate standards |
| Tobacco Exposure Biomarkers | Increased precision in exposure assessment | Validation of this compound as a certified reference material |
| Pharmacokinetic Studies | Reliable tracking of metabolic fate | Synthesis of additional deuterated metabolites of nicotine |
Applications in Chemical Biology and Non-Clinical Drug Discovery Research
Deuterated compounds are increasingly utilized in chemical biology and early-stage drug discovery to probe biological processes and to enhance the metabolic stability of potential drug candidates. nih.gov The "deuterium kinetic isotope effect" (DKIE) can slow down metabolic reactions at the site of deuteration, a strategy known as "metabolic switching". nih.gov
In the context of pyridyl butanoates, which are structurally related to various biologically active compounds, deuteration offers intriguing possibilities. For instance, selective deuteration of pyridyl butanoate derivatives could be explored to modulate their interaction with specific enzymes or receptors. This could lead to the development of novel chemical probes to study biological pathways or to design drug candidates with improved pharmacokinetic profiles.
Emerging research could investigate the effect of deuteration on the biological activity of pyridyl butanoate-containing molecules. This includes their potential as enzyme inhibitors or receptor modulators, where the altered metabolic stability could lead to prolonged therapeutic effects.
| Research Area | Potential Application of Deuterated Pyridyl Butanoates | Expected Outcome |
| Enzyme Inhibition Studies | Development of more stable enzyme inhibitors | Enhanced understanding of enzyme mechanisms and improved inhibitor efficacy |
| Receptor Binding Assays | Creation of metabolically stable receptor ligands | More reliable data on receptor-ligand interactions |
| Drug Metabolism and Pharmacokinetics (DMPK) | Investigation of metabolic pathways of novel pyridyl butanoate-based compounds | Design of drug candidates with optimized metabolic profiles |
Technological Advancements in Isotope Labeling and Analytical Quantification
The synthesis and analytical quantification of isotope-labeled compounds are continually evolving fields. wikipedia.orgnih.gov Advances in synthetic methodologies are making the preparation of specifically deuterated molecules like this compound more efficient and cost-effective. iaea.org
Future synthetic efforts may focus on developing more versatile and scalable methods for the regioselective deuteration of the pyridyl butanoate scaffold. This would allow for the creation of a wider range of deuterated standards and research tools.
In the realm of analytical quantification, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for the analysis of deuterated compounds. nih.gov Ongoing advancements in mass spectrometry technology, including higher resolution and sensitivity, will further enhance the ability to detect and quantify low levels of deuterated metabolites in complex biological matrices. nih.gov Additionally, the development of novel ionization techniques and data analysis software will continue to improve the accuracy and throughput of these analyses.
| Technology | Advancement | Impact on Deuterated Pyridyl Butanoate Research |
| Isotope Labeling | More efficient and regioselective deuteration methods | Easier access to a wider variety of specifically labeled compounds |
| Mass Spectrometry | Higher resolution and sensitivity instruments | Improved detection and quantification of low-abundance metabolites |
| Data Analysis | Advanced software for isotope tracing and quantification | More accurate and comprehensive analysis of metabolic pathways |
Q & A
Basic Research Questions
Q. What are the optimized synthetic methods for preparing Ethyl-d5 4-Oxo-4-(3-pyridyl)butanoate in deuterated form?
- Methodological Answer : The deuterated compound is synthesized via esterification of 4-oxo-4-(3-pyridyl)butanoic acid with deuterated ethanol (CD₃CD₂OD) under acidic catalysis (e.g., H₂SO₄) under reflux. The reaction is monitored by TLC or LC-MS for completion. Post-synthesis, purification via recrystallization (using deuterated solvents) or column chromatography ensures isotopic purity. Deuterium incorporation is confirmed by -NMR (absence of ethyl proton signals) and high-resolution mass spectrometry (HRMS) to validate the d5-labeling (mass shift of +5 Da) .
Q. How is the isotopic purity of this compound validated in analytical workflows?
- Methodological Answer : Isotopic purity is assessed using HRMS to detect the +5 Da mass shift relative to the non-deuterated analog. Additionally, -NMR confirms the absence of proton signals from the ethyl group (δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂ in non-deuterated forms). For quantification, calibration curves using deuterated vs. non-deuterated standards in LC-MS/MS ensure accuracy in metabolic studies .
Q. What are the primary applications of this compound in basic pharmacological research?
- Methodological Answer : The compound is primarily used as an internal standard in LC-MS/MS to quantify its non-deuterated analog in biological matrices (e.g., plasma, urine). This minimizes matrix effects and ion suppression, improving reproducibility in pharmacokinetic studies. It also aids in tracking metabolic stability by distinguishing endogenous metabolites from exogenous compounds via isotopic separation .
Advanced Research Questions
Q. How does deuterium labeling influence the metabolic stability of this compound compared to its non-deuterated form?
- Methodological Answer : Deuterium isotope effects (DIEs) reduce the rate of cytochrome P450-mediated oxidation at labeled positions, potentially increasing half-life. To assess this, researchers conduct in vitro microsomal stability assays comparing both forms. LC-MS/MS quantifies parent compound depletion over time, while HRMS identifies deuterium retention in metabolites. Kinetic isotope effects (KIEs) >1 indicate slower metabolism at deuterated sites .
Q. How can this compound resolve contradictions in reported metabolic pathway efficiencies across biological models?
- Methodological Answer : Cross-species metabolic profiling (e.g., murine vs. bacterial models) is performed by spiking the deuterated compound into incubation matrices. LC-MS/MS data normalized to the internal standard account for interspecies variability in enzyme activity (e.g., amidases, esterases). Discrepancies in pathway efficiency (e.g., conversion rates of amide to acid metabolites) are resolved by comparing deuterium retention patterns and quantifying species-specific metabolite ratios .
Q. What experimental strategies are recommended to study the genotoxic potential of metabolites derived from this compound?
- Methodological Answer : To evaluate genotoxicity, the deuterated compound is incubated with DNA in vitro or in cell cultures (e.g., A549 cells). DNA adducts (e.g., O⁶-[4-oxo-4-(3-pyridyl)butyl]guanine) are quantified using -postlabeling or LC-MS/MS. The deuterated analog helps distinguish exogenous adducts from background noise. Repair kinetics are assessed using recombinant O⁶-alkylguanine-DNA alkyltransferase (AGT), with reaction rates compared between deuterated and non-deuterated adducts to probe isotope effects .
Q. How can researchers leverage this compound to validate novel metabolic enzymes in uncharacterized pathways?
- Methodological Answer : Isotope-guided activity-based protein profiling (ABPP) is employed. The deuterated compound is incubated with tissue lysates, followed by click chemistry tagging of active enzymes. Pull-down assays and proteomics identify candidate enzymes (e.g., esterases, amidases). Knockdown/knockout models confirm enzyme specificity by observing altered metabolite ratios via LC-MS .
Data Contradiction & Validation
Q. What methodologies address variability in enzyme-substrate interaction studies involving this compound?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is used to measure binding affinities () of the deuterated compound vs. its analog. Contradictions in reported values are resolved by controlling deuterium’s impact on hydrogen bonding. Molecular dynamics simulations further model isotopic effects on binding pocket interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
